![molecular formula C14H13ClN2O4 B2751441 [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 868267-51-0](/img/structure/B2751441.png)
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, an amide linkage, and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile and ethyl chloroformate, under basic conditions.
Amide Formation: The oxazole derivative is then reacted with an appropriate acyl chloride, such as 4-chlorobenzoyl chloride, in the presence of a base like triethylamine to form the amide linkage.
Esterification: The final step involves the esterification of the amide intermediate with an appropriate alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the amide or ester groups can yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Amines or alcohols derived from the reduction of the amide or ester groups.
Substitution: Substituted derivatives at the chlorophenyl moiety.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving oxazole-containing molecules.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the amide linkage play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Chlorophenyl)-2-oxoethyl] 2-(5-methyl-1,2-oxazol-3-yl)acetate
- [2-(4-Chlorophenyl)-2-oxoethyl] 2-(5-methyl-1,2-oxazol-3-yl)propanoate
Uniqueness
The unique combination of the oxazole ring, amide linkage, and ester group in [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate distinguishes it from other similar compounds
Propriétés
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-9-6-12(17-21-9)16-13(18)8-20-14(19)7-10-2-4-11(15)5-3-10/h2-6H,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVHLSSIJXCSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2751359.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2751363.png)
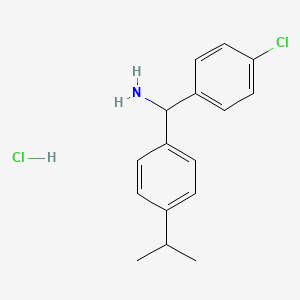
![9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2751366.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2751369.png)
![3,4-difluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2751371.png)
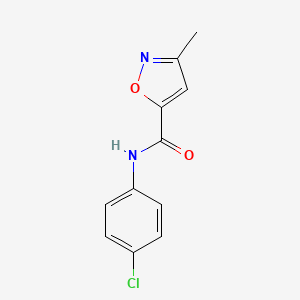
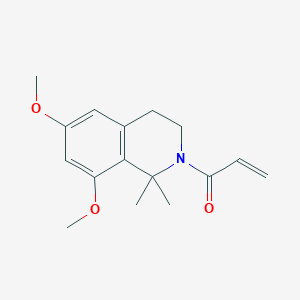
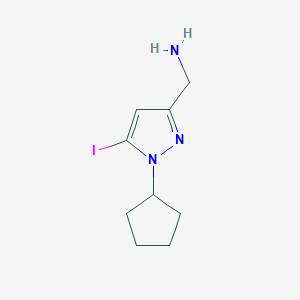
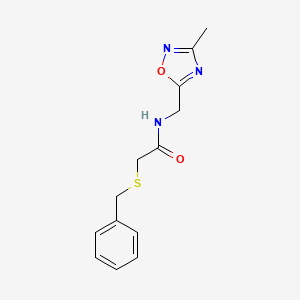
![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2751377.png)
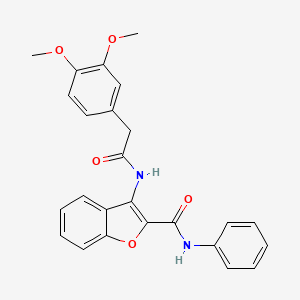
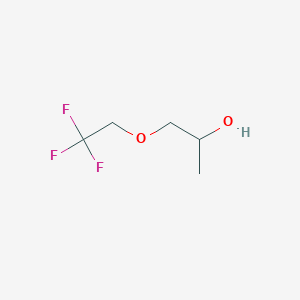
![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)
